7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE
Description
7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a benzofuran-derived carboxamide featuring a methoxy substituent at the 7-position of the benzofuran core and a branched ethoxy-aryl side chain.
Properties
IUPAC Name |
7-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-7-4-5-9-15(13)18(24-3)12-21-20(22)17-11-14-8-6-10-16(23-2)19(14)25-17/h4-11,18H,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYAEARHCMXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the benzofuran derivative and an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
ETHYL 3-AMINO-7-METHOXY-1-BENZOFURAN-2-CARBOXYLATE
- Core Structure : Shares the 7-methoxybenzofuran scaffold with the target compound.
- Key Differences: Substitution at the 2-position is an ester group (carboxylate) rather than a carboxamide.
2-(Difluoromethyl)-7-methoxychromone
2-Chloromethyl-5-(3-methoxy-phenyl)-[1,3,4]oxadiazole
- Core Structure : Oxadiazole ring instead of benzofuran.
- Key Differences : A chloromethyl group and a 3-methoxyphenyl substituent are present. The oxadiazole core may confer different electronic properties compared to benzofuran, influencing metabolic stability or target binding .
Structural and Functional Implications
Substituent Effects
- Methoxy Groups: Both the target compound and analogs (e.g., ETHYL 3-AMINO-7-METHOXY-1-BENZOFURAN-2-CARBOXYLATE) feature methoxy groups, which can enhance lipophilicity and influence pharmacokinetics.
Computational and Crystallographic Tools
Software such as ORTEP-3 facilitates the visualization and analysis of molecular geometries, which could be applied to compare bond angles, torsional strain, or packing efficiencies between the target compound and its analogs .
Data Table: Structural Comparison of Key Compounds
| Compound Name | Core Structure | 7-Position Substituent | 2-Position Substituent | Side Chain/Additional Groups |
|---|---|---|---|---|
| 7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE | Benzofuran | Methoxy | Carboxamide | N-[2-Methoxy-2-(2-methylphenyl)ethyl] |
| ETHYL 3-AMINO-7-METHOXY-1-BENZOFURAN-2-CARBOXYLATE | Benzofuran | Methoxy | Carboxylate | Ethyl ester, 3-amino |
| 2-(Difluoromethyl)-7-methoxychromone | Chromone | Methoxy | Difluoromethyl | - |
| 2-Chloromethyl-5-(3-methoxy-phenyl)-[1,3,4]oxadiazole | Oxadiazole | - | Chloromethyl | 5-(3-Methoxyphenyl) |
Biological Activity
7-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has gained interest due to its potential neuroprotective and antioxidant properties. This article explores the biological activities of this compound, focusing on its neuroprotective effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzofuran core with methoxy and carboxamide functional groups, which are critical for its biological activity.
Neuroprotective Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit significant neuroprotective effects. A study synthesized various 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells. The findings highlighted the following:
- Compound 1f : Exhibited potent neuroprotective action against NMDA-induced excitotoxicity, with effects comparable to memantine at a concentration of 30 μM.
- Compound 1j : Showed marked anti-excitotoxic effects at both 100 and 300 μM concentrations, alongside significant radical scavenging activity against DPPH radicals and inhibition of lipid peroxidation in rat brain homogenates .
Structure-Activity Relationship (SAR)
The SAR studies indicated that specific substitutions on the benzofuran moiety significantly influence biological activity:
- Methyl Substitution : The presence of a methyl group at the R2 position (as seen in compound 1f) was crucial for enhancing neuroprotective effects.
- Hydroxyl Substitution : The hydroxyl group at the R3 position (as seen in compound 1j) contributed to antioxidant properties, indicating that both substitutions play vital roles in modulating activity against excitotoxic damage .
Case Studies and Experimental Findings
A detailed examination of experimental data reveals the following insights:
| Compound | Concentration (μM) | Neuroprotective Effect | Remarks |
|---|---|---|---|
| 1f | 30 | Comparable to memantine | Potent against NMDA-induced damage |
| 1j | 100, 300 | Significant anti-excitotoxicity | Effective radical scavenger |
The study indicated that compounds with specific functional groups could serve as lead candidates for further development in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
